

Application Notes and Protocols for 2-Isobutoxynaphthalene (FEMA 3719) in Food Science

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Compound of Interest

Compound Name: **2-Isobutoxynaphthalene**

Cat. No.: **B1293758**

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Foreword

This document serves as a comprehensive technical guide for researchers, food scientists, and formulation professionals on the application of **2-isobutoxynaphthalene** as a flavoring agent. Also known by synonyms such as β -Naphthyl isobutyl ether and Nerolin fragarol, this compound is a potent aromatic substance valued for its unique sensory profile. These notes are designed to provide not only procedural guidance but also the scientific rationale behind the effective and safe use of this ingredient, moving from regulatory standing and physicochemical properties to quality control and practical application in food systems.

Regulatory & Safety Profile

A thorough understanding of a flavoring agent's regulatory status is a prerequisite for any application development. **2-Isobutoxynaphthalene** is recognized by several key international bodies, which underpins its use in the food industry.

1.1 Global Regulatory Standing

The use of **2-isobutoxynaphthalene** is primarily supported by its status as a FEMA GRAS™ substance. The Flavor and Extract Manufacturers Association (FEMA) Expert Panel has determined it to be "Generally Recognized as Safe" under its conditions of intended use.[1][2]

This determination is based on a comprehensive review of scientific data and is recognized by the U.S. food industry.^[3]

Internationally, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated **2-isobutoxynaphthalene** in 2003 and concluded that it poses "no safety concern at current levels of intake when used as a flavouring agent".^[4]

It is crucial to note that while FEMA GRAS™ status is highly regarded in the U.S., other jurisdictions, such as the European Union, maintain their own positive lists of approved flavoring substances. Based on available information, **2-isobutoxynaphthalene** does not appear on the EFSA's Union list of flavourings, and developers should verify its status in specific non-U.S. markets.

Table 1: Key Identifiers and Regulatory Information

Identifier	Value/Status	Source(s)
Chemical Name	2-(2-Methylpropoxy)naphthalene	[4]
Synonyms	β-Naphthyl isobutyl ether, Nerolin fragarol	[4]
CAS Number	2173-57-1	[5]
FEMA Number	3719	[5] [6]
JECFA Number	1259	[4] [5]
FLAVIS Number	04.054	[6]
JECFA Evaluation	No safety concern (2003)	[4]
FEMA GRAS™	GRAS (Publication No. 13)	[7]
FDA Status	Permitted via FEMA GRAS™; Not explicitly listed in 21 CFR 172.515	[8] [9]

Physicochemical Properties & Sensory Profile

The behavior of a flavoring agent in a food matrix is dictated by its physical and chemical properties. These characteristics influence solubility, stability, volatility, and ultimately, sensory perception.

2.1 Physicochemical Data

2-Isobutoxynaphthalene is a crystalline solid at room temperature with a relatively high boiling point and low water solubility, classifying it as a lipophilic, non-polar compound. Its high LogP value indicates a strong preference for fatty or oily phases over aqueous ones. This is a critical consideration for its application in different food systems.

Table 2: Physicochemical Properties of **2-Isobutoxynaphthalene**

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₆ O	[10]
Molecular Weight	200.28 g/mol	[10]
Appearance	White crystalline solid	[11]
Melting Point	31-33.5 °C	[10][11]
Boiling Point	~308 °C @ 760 mmHg	[12]
Water Solubility	Very low (~4.6 mg/L @ 25°C)	
Solubility	Soluble in ethanol and oils	[10][12]
LogP	~4.8 - 5.1	[12]

2.2 Sensory Characteristics

2-Isobutoxynaphthalene is a powerful aromatic substance with a complex flavor profile. It is not typically used as a standalone flavor but rather as a component in complex flavor creations to impart specific notes.

- Odor: Described as sweet, fruity, and floral with distinct notes of orange blossom, neroli, and strawberry.[10][11]

- Taste Profile: At appropriate dilutions, it contributes to a sweet, fruity character, enhancing berry (strawberry, raspberry) and floral profiles.[10] Due to its potency, exceeding the optimal concentration can lead to harsh, chemical, or "naphthyl-like" off-notes.
- Strength: High-impact aromatic. Must be used at very low concentrations, typically in the parts-per-billion (ppb) to low parts-per-million (ppm) range depending on the food matrix.

Application Notes

3.1 Choice of Solvent System The poor water solubility of **2-isobutoxynaphthalene** necessitates the use of a solvent system for its incorporation into most food products, especially aqueous systems like beverages.

- Causality: Due to its lipophilic nature (high LogP), it will not readily dissolve in water. A co-solvent is required to create a stable stock solution that can be dispersed evenly.
- Recommended Solvents:
 - Ethanol (Food Grade): Excellent choice for creating concentrated stock solutions. It is volatile, which can be an advantage or disadvantage depending on the processing temperature.
 - Propylene Glycol (PG): A highly effective and common food-grade solvent. PG is less volatile than ethanol, making it suitable for applications involving heat, such as baking.
 - Triacetin (Glycerol Triacetate): Another effective, non-volatile solvent suitable for high-temperature applications.
 - Vegetable Oil: For purely fat-based systems like confectionery coatings or fillings, dissolving the crystals directly into a portion of the warmed oil phase is the most efficient method.

3.2 Dosage and Usage Levels Precise usage levels are highly dependent on the food matrix, desired flavor profile, and interactions with other flavor components. However, guidance can be taken from Maximised Survey-derived Daily Intakes (MSDI), which reflect estimated consumption.

- MSDI (USA): 2.00 μ g/capita/day [7]
- MSDI (EU): 1.20 μ g/capita/day [7]

Causality: These extremely low intake values underscore the potency of this flavoring agent. It indicates that only trace amounts are required to achieve the desired sensory effect. Overdosing is a common pitfall and can ruin a product.

Starting Point Recommendations (for initial benchtop trials):

- Beverages (clear, aqueous): 0.05 - 0.5 ppm (50 - 500 ppb)
- Baked Goods (cookies, cakes): 0.5 - 2.0 ppm
- Hard Candy & Confectionery: 1.0 - 5.0 ppm
- Frozen Desserts & Ice Cream: 0.2 - 1.0 ppm

Note: These are suggested starting ranges. It is imperative to conduct ladder studies (evaluating a range of concentrations) to determine the optimal level for a specific application.

3.3 Food Matrix Considerations

- High-Fat Systems (e.g., chocolate, compound coatings): **2-Isobutoxynaphthalene's** lipophilicity makes it ideal for these applications. It will readily dissolve in the fat phase, leading to excellent flavor stability and homogeneity.
- Aqueous Systems (e.g., beverages, jellies): A stable emulsion or a well-solubilized stock solution is critical. Without proper dispersion, the flavoring agent may separate, leading to "hot spots" of intense flavor or surface slicking.
- High-Temperature Processing (e.g., baking, retort): The high boiling point (~308 °C) suggests good heat stability. However, losses due to steam volatility can still occur. Using a less volatile solvent like propylene glycol can help retain the flavor during processing.

Experimental Protocols

4.1 Protocol for Quality Control of Raw Material via GC-MS

Objective: To verify the identity and determine the purity of an incoming lot of **2-isobutoxynaphthalene**.

Causality: GC-MS is the gold standard for analyzing volatile and semi-volatile compounds. Gas chromatography separates the components of the sample, and the mass spectrometer provides a unique fragmentation pattern (like a fingerprint) for each component, allowing for unambiguous identification and quantification of impurities.

Materials & Equipment:

- Gas Chromatograph with Mass Spectrometer (GC-MS)
- GC Column: Agilent DB-5MS (30 m x 0.25 mm x 0.25 μ m) or equivalent non-polar column
- Sample Vials
- Solvent: Dichloromethane or Ethyl Acetate (High Purity/GC Grade)
- **2-Isobutoxynaphthalene** sample
- Certified Reference Standard of **2-Isobutoxynaphthalene** (optional, for confirmation)

Procedure:

- Sample Preparation: Accurately weigh ~10 mg of the **2-isobutoxynaphthalene** sample into a 10 mL volumetric flask. Dissolve and bring to volume with the chosen solvent. Mix thoroughly.
- GC-MS Parameters (Typical):
 - Injector Temp: 280 °C
 - Injection Mode: Split (e.g., 50:1 ratio)
 - Injection Volume: 1 μ L
 - Carrier Gas: Helium, constant flow @ 1.0 mL/min

- Oven Program:
 - Initial Temp: 80 °C, hold for 1 min
 - Ramp: 15 °C/min to 280 °C
 - Hold: 5 min at 280 °C
- MS Transfer Line Temp: 280 °C
- Ion Source Temp: 230 °C
- Scan Range: 40-400 m/z
- Data Analysis:
 - Identify the main peak corresponding to **2-isobutoxynaphthalene** by comparing its retention time and mass spectrum to a reference standard or library (e.g., NIST). The expected mass spectrum will show a molecular ion (m/z 200) and characteristic fragments.
 - Calculate purity using the area percent method from the Total Ion Chromatogram (TIC).
$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100.$$
 - Investigate any impurity peaks greater than 0.1% by searching their mass spectra against the library.

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Fig 1: QC Workflow for 2-Isobutoxynaphthalene

4.2 Protocol for Sensory Threshold Determination

Objective: To determine the detection threshold of **2-isobutoxynaphthalene** in a specific medium (e.g., deodorized water) for a sensory panel.

Causality: The sensory threshold is the minimum concentration at which a substance can be detected. Knowing this value is fundamental for formulation, as it defines the lower limit of sensory impact. The Ascending Forced-Choice method is a standard and robust technique to minimize guessing and psychological biases.

Materials & Equipment:

- **2-Isobutoxynaphthalene**
- Solvent: Food Grade Ethanol (95%)
- Deodorized, room temperature water
- Graduated cylinders and volumetric flasks
- Glass sensory cups with lids, coded with random 3-digit numbers

Procedure:

- Stock Solution Preparation:
 - Prepare a 1000 ppm (0.1%) stock solution by dissolving 100 mg of **2-isobutoxynaphthalene** in 100 mL of 95% ethanol.
 - Prepare a 10 ppm secondary stock solution by diluting 1 mL of the primary stock to 100 mL with deodorized water. This solution will be cloudy but suitable for further dilution.
- Sample Series Preparation: Create a series of dilutions in deodorized water, starting well below the expected threshold. A geometric progression (e.g., factor of 2 or 3) is common.
 - Example Series: 0.1 ppb, 0.3 ppb, 1 ppb, 3 ppb, 10 ppb, 30 ppb, 100 ppb.
- Testing Protocol (Triangle Test or 3-AFC):

- For each concentration level, present panelists with a set of three samples (a "triangle"). Two samples are blanks (deodorized water), and one contains the specified concentration of the flavor active.
- The order of presentation should be randomized for each panelist.
- Ask panelists to identify the "odd" or different sample.
- Execution:
 - Start all panelists at the lowest concentration.
 - If a panelist correctly identifies the odd sample, they have detected it. If they are incorrect, present them with the next highest concentration.
 - The individual's threshold is typically defined as the geometric mean of the last concentration they missed and the first one they correctly identified.
- Data Analysis: The panel's threshold is the geometric mean of the individual panelists' thresholds. This value is specific to the panel and the medium tested.

4.3 Protocol for Application in a Simple Beverage

Objective: To incorporate **2-isobutoxynaphthalene** into a model sugar-water beverage to evaluate its sensory contribution.

Causality: This protocol demonstrates the practical steps of using a solvent-based stock solution to flavor an aqueous food product, ensuring even dispersion and avoiding solubility issues.

Materials & Equipment:

- Finished beverage base (e.g., 10% sugar in water, citric acid to pH 3.2)
- 10 ppm stock solution of **2-isobutoxynaphthalene** (prepared in 50:50 ethanol:water, as described in 4.2)
- Glass beakers, magnetic stirrer, and pipettes

Procedure:

- Dosage Calculation: Determine the target concentration. For a target of 0.1 ppm (100 ppb) in a 1000g batch of beverage:
 - Total active needed: $1000\text{g} * 0.1 \text{ ppm} = 100 \mu\text{g}$ (or 0.1 mg).
 - Volume of 10 ppm stock needed: $0.1 \text{ mg} / 10 \text{ ppm} = 0.01 \text{ L} = 10 \text{ mL}$.
- Incorporation:
 - Place 990 mL of the beverage base in a beaker on a magnetic stirrer.
 - While the beverage is gently stirring, slowly pipette the 10 mL of the flavor stock solution into the vortex.
 - Allow to mix for 5-10 minutes to ensure complete homogeneity.
- Evaluation:
 - Pour the finished beverage into sensory cups.
 - Compare against a "control" beverage made by adding 10 mL of the 50:50 ethanol:water solvent without the flavor active. This ensures that any perceived sensory effect is from the **2-isobutoxynaphthalene** and not the solvent itself.
 - Evaluate the aroma and taste. Note the enhancement of fruity or floral characteristics.

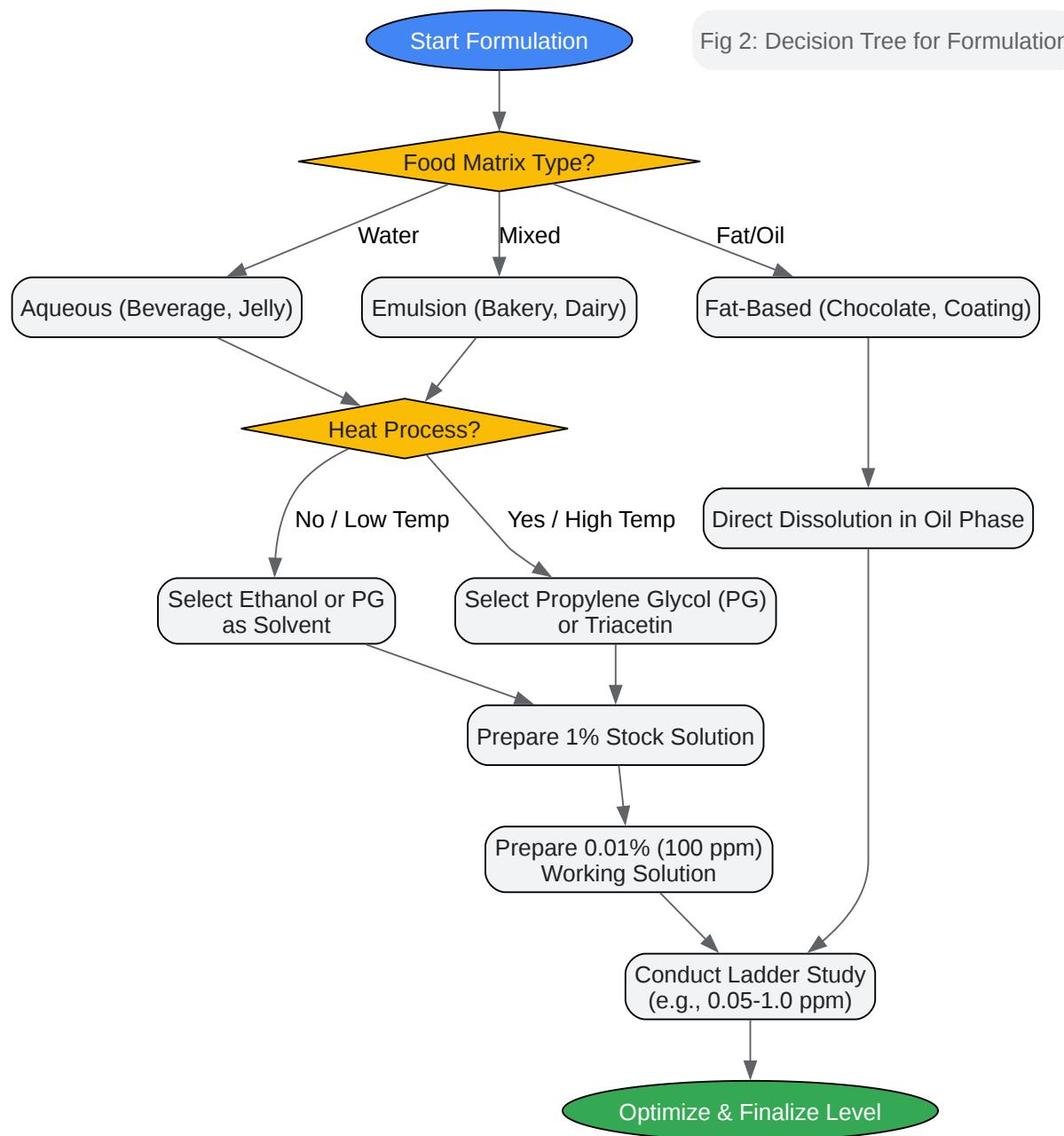
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Fig 2: Decision Tree for Formulation

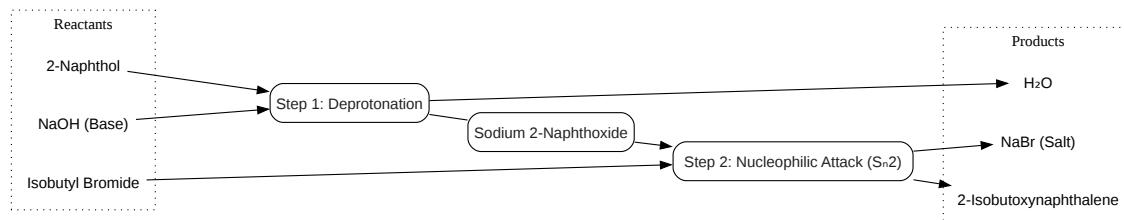
Synthesis Overview

For professionals in the flavor industry, understanding the synthesis of an ingredient provides context for potential impurities and quality parameters. **2-Isobutoxynaphthalene** is typically produced via the Williamson Ether Synthesis.[10]

Mechanism: This is a classic S_N2 reaction where an alkoxide ion acts as a nucleophile to attack an alkyl halide.

- Deprotonation: 2-Naphthol is treated with a strong base, such as sodium hydroxide, to deprotonate the hydroxyl group, forming the highly nucleophilic sodium 2-naphthoxide.
- Nucleophilic Attack: The 2-naphthoxide ion then attacks an isobutyl halide (e.g., isobutyl bromide), displacing the bromide ion and forming the ether linkage.

Fig 3: Williamson Ether Synthesis Pathway



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Fig 3: Williamson Ether Synthesis Pathway

Conclusion

2-Isobutoxynaphthalene (FEMA 3719) is a high-impact flavoring substance with a valuable sweet, fruity-floral sensory profile. Its effective use hinges on a clear understanding of its

lipophilic nature, regulatory standing, and extreme potency. By utilizing appropriate solvent systems, adhering to careful dosage calculations guided by sensory evaluation, and implementing robust QC procedures, food scientists can successfully leverage this compound to create distinctive and appealing flavor profiles in a variety of food products.

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